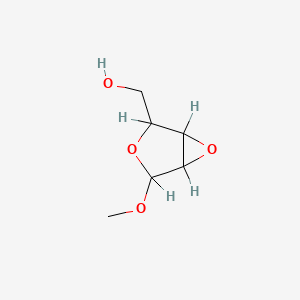
Methyl 2,3-anhydropentofuranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-anhydropentofuranoside is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Chemistry
1. Glycosylation Reactions
Methyl 2,3-anhydropentofuranoside is utilized as a glycosyl donor in the synthesis of glycosides. Its anhydro configuration enhances its reactivity towards nucleophiles, facilitating the formation of glycosidic bonds. This property is particularly valuable in the synthesis of oligosaccharides and glycoproteins.
2. Synthesis of Carbohydrate Derivatives
The compound serves as a building block for synthesizing various carbohydrate derivatives. For instance, it can be transformed into other anhydrosugars or used to create more complex sugar structures through selective functionalization. This versatility is crucial in developing new materials with specific biochemical properties.
Pharmaceutical Applications
1. Drug Development
This compound has been explored for its potential use in drug formulations. Its ability to modify the solubility and stability of active pharmaceutical ingredients (APIs) makes it a candidate for enhancing drug delivery systems. The compound can improve the bioavailability of poorly soluble drugs through formulation strategies that involve complexation or co-crystallization.
2. Antiviral Research
Recent studies have investigated the antiviral properties of compounds derived from this compound. Its derivatives have shown promising activity against certain viral infections, suggesting potential applications in antiviral drug development.
Biotechnology Applications
1. Bioconjugation
In biotechnology, this compound is used in bioconjugation processes where it can be attached to proteins or peptides to enhance their stability or alter their pharmacokinetic profiles. This application is particularly relevant in the development of therapeutic proteins and monoclonal antibodies.
2. Enzyme Substrates
The compound can also serve as a substrate in enzymatic reactions, particularly those involving glycosyltransferases. By providing a reactive sugar moiety, it facilitates the study of enzyme mechanisms and the development of enzyme inhibitors.
Analyse Des Réactions Chimiques
Nucleophilic Ring-Opening Reactions
The 2,3-anhydro ring undergoes regioselective nucleophilic attack due to steric and electronic factors. Key nucleophiles and outcomes include:
Table 1: Nucleophilic Ring-Opening Reactions
For example, treatment with sodium azide produces methyl 3-azido-3-deoxy-arabinofuranoside via C3 attack, confirmed by NMR spectroscopy . The stereoelectronic influence of the furanose ring directs nucleophiles to the less hindered C3 position in most cases.
Acid-Catalyzed Rearrangements
Under acidic conditions, the compound exhibits epoxide migration and furanose ring contraction/expansion:
-
Epoxide Migration : In aqueous HCl, the 2,3-anhydro group migrates to form 3,4-anhydro derivatives, achieving equilibrium ratios (e.g., 71:29 anhydroarabinoside:anhydrolyxoside) .
-
Ring Contraction : Prolonged acid exposure induces furanose-to-pyranose rearrangements, forming methyl 3,5-anhydro-xylopyranoside .
Mechanistic Insight :
The process involves protonation of the epoxide oxygen, followed by partial ring opening and re-closure at alternate positions. Neighboring group participation by benzoyl or benzylidene protecting groups significantly influences pathway selection .
Glycosylation Reactions
As a glycosyl donor, methyl 2,3-anhydropentofuranoside participates in stereocontrolled glycosidic bond formation:
Key Features :
-
Electrophilicity : The anhydro bridge enhances electrophilic character at C1, enabling activation under mild Lewis acid conditions (e.g., BF₃·Et₂O).
-
Stereochemical Control : Attack at C1 proceeds with retention of configuration due to the anomeric effect, yielding α-linked glycosides predominantly .
Example Reaction :
Methyl 2,3-anhydropentofuranoside+ROHBF₃\cdotpEt₂OMethyl α-RO-pentofuranoside+byproducts
Yields range from 60-85% depending on the alcohol nucleophile .
Base-Mediated Isomerizations
In alkaline media (e.g., NaOH/EtOH), the compound undergoes epoxide equilibration:
Equilibrium Composition :
-
Methyl 2,3-anhydro-α-D-lyxopyranoside ⇌ Methyl 3,4-anhydro-α-D-arabinopyranoside
Driving Factors :
-
Steric strain minimization in the arabino configuration
Radical-Mediated Functionalization
Though less common, radical reactions enable C-H functionalization:
Example :
-
Initiator: AIBN
-
Reagent: NBS (N-bromosuccinimide)
-
Product: Brominated derivatives at C4 or C5 positions (yields: 40-55%).
Propriétés
Numéro CAS |
4891-18-3 |
|---|---|
Formule moléculaire |
C6H10O4 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
(4-methoxy-3,6-dioxabicyclo[3.1.0]hexan-2-yl)methanol |
InChI |
InChI=1S/C6H10O4/c1-8-6-5-4(10-5)3(2-7)9-6/h3-7H,2H2,1H3 |
Clé InChI |
JUSRGBNWFOHRCD-UHFFFAOYSA-N |
SMILES |
COC1C2C(O2)C(O1)CO |
SMILES canonique |
COC1C2C(O2)C(O1)CO |
Key on ui other cas no. |
43168-73-6 26532-10-5 4860-82-6 4891-18-3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














